molecular formula C22H27N3O5S B13328373 5-(1-Hydroxyethyl)-N,N-bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide

5-(1-Hydroxyethyl)-N,N-bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide

Cat. No.: B13328373
M. Wt: 445.5 g/mol
InChI Key: FIUBHRMEWZYQNX-UHFFFAOYSA-N
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Description

5-(1-Hydroxyethyl)-N,N-bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide is a complex organic compound that features a pyrazole ring substituted with hydroxyethyl, methoxybenzyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyethyl)-N,N-bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the pyrazole ring formation, followed by the introduction of the hydroxyethyl group through an alkylation reaction. The methoxybenzyl groups can be introduced via nucleophilic substitution reactions. Finally, the sulfonamide group is added using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxyethyl)-N,N-bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the nucleophile used but could include various substituted pyrazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe due to its unique structure.

    Medicine: It could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyethyl)-N,N-bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide would depend on its specific application. In a medicinal context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzyme activity by competing with the natural substrate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Hydroxyethyl)-N,N-bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and sulfonamide groups allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

5-(1-hydroxyethyl)-N,N-bis[(4-methoxyphenyl)methyl]-1-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C22H27N3O5S/c1-16(26)21-13-22(23-24(21)2)31(27,28)25(14-17-5-9-19(29-3)10-6-17)15-18-7-11-20(30-4)12-8-18/h5-13,16,26H,14-15H2,1-4H3

InChI Key

FIUBHRMEWZYQNX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NN1C)S(=O)(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)O

Origin of Product

United States

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